molecular formula C13H13NO3 B5599424 N-isopropyl-2-oxo-2H-chromene-3-carboxamide

N-isopropyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5599424
M. Wt: 231.25 g/mol
InChI Key: DYFRHCOMCPYXPQ-UHFFFAOYSA-N
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Description

N-Isopropyl-2-oxo-2H-chromene-3-carboxamide (CAS 1846-82-8) is a synthetically designed small molecule with a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol . This compound belongs to the prominent class of C-3 substituted coumarin derivatives, which are highly regarded in medicinal chemistry for their versatile pharmacological potential and utility as a core scaffold in drug discovery . The core structure of coumarin is known for its ability to inhibit key neurological enzymes. Research indicates that coumarin derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are primary therapeutic targets for Alzheimer's disease (AD), and inhibiting them helps restore cholinergic function. Furthermore, specific coumarin analogues have demonstrated the ability to bind to the peripheral anionic site of AChE, which may also interfere with the formation of beta-amyloid plaques, a key pathological feature of AD . This makes this compound a compound of significant interest for neuropharmacological research aimed at developing multi-target anti-Alzheimer's agents. Beyond central nervous system applications, this compound is highly relevant in antimicrobial research. C-3 substituted coumarins have shown promising activity against Gram-positive bacterial strains, including Staphylococcus aureus (S. aureus) . The structure-activity relationship (SAR) studies suggest that introducing specific substituents at the C-3 position can optimize the compound's binding affinity to bacterial targets, such as Penicillin-Binding Proteins (PBPs), thereby enhancing its antibacterial potency . Researchers can leverage this compound as a key intermediate for developing novel antimicrobial agents to address the growing challenge of antibiotic resistance. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-N-propan-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)14-12(15)10-7-9-5-3-4-6-11(9)17-13(10)16/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFRHCOMCPYXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Isopropyl 2 Oxo 2h Chromene 3 Carboxamide and Analogs

Conventional Synthetic Routes

Conventional methods for the synthesis of N-isopropyl-2-oxo-2H-chromene-3-carboxamide and its analogs have been well-established, providing reliable pathways to these molecules. These routes often involve multi-step processes and the use of classical organic reactions.

Approaches Involving Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols and their derivatives, which are key starting materials for coumarin (B35378) synthesis. ajrconline.orgwikipedia.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, like phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent. wikipedia.orgijpcbs.com

While a direct Vilsmeier-Haack reaction on a simple phenol (B47542) can lead to formylation, a more relevant approach for the synthesis of 2-oxo-2H-chromene-3-carboxamide analogs involves the formylation of 2-hydroxyacetophenones. This reaction yields chromone-3-carbaldehydes, which are crucial intermediates. semanticscholar.org These aldehydes can then be oxidized to the corresponding carboxylic acids. Subsequent activation of the carboxylic acid, for instance by conversion to an acid chloride, allows for amidation with an appropriate amine to furnish the desired N-substituted-2-oxo-2H-chromene-3-carboxamide. semanticscholar.org

The general sequence is as follows:

Vilsmeier-Haack Formylation: A 2-hydroxyacetophenone (B1195853) is treated with the Vilsmeier reagent (e.g., DMF/POCl₃) to yield a 4-oxo-4H-chromene-3-carbaldehyde. semanticscholar.org

Oxidation: The resulting aldehyde is oxidized to the corresponding 4-oxo-4H-chromene-3-carboxylic acid. semanticscholar.org

Amidation: The carboxylic acid is activated and reacted with an amine (e.g., isopropylamine) to produce the final this compound analog. semanticscholar.org

Table 1: Vilsmeier-Haack Formylation Approach to Chromone-3-Carboxamide Analogs semanticscholar.org
Starting Material (2-hydroxyacetophenone)Intermediate (Chromone-3-carbaldehyde)Final Product (N-substituted-chromone-3-carboxamide)Overall Yield (%)
2-Hydroxyacetophenone4-Oxo-4H-chromene-3-carbaldehydeN,N-Dimethyl-4-oxo-4H-chromene-3-carboxamideData not available
2-Hydroxy-5-fluoroacetophenone6-Fluoro-4-oxo-4H-chromene-3-carbaldehydeN,N-Dimethyl-6-fluoro-chromone-3-carboxamideData not available

Knoevenagel Condensation-Based Syntheses

The Knoevenagel condensation is a cornerstone in the synthesis of coumarins and their derivatives. nih.govsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a basic catalyst such as piperidine (B6355638). youtube.comnih.gov For the synthesis of this compound, salicylaldehyde (B1680747) or its substituted derivatives are reacted with N-isopropyl-2-cyanoacetamide.

The reaction proceeds through the formation of a C-C bond between the carbonyl carbon of the salicylaldehyde and the active methylene group of the cyanoacetamide. This is followed by an intramolecular cyclization (oxa-Michael addition) and subsequent tautomerization to yield the 2-imino-2H-chromene-3-carboxamide intermediate. Acidic hydrolysis of this intermediate then furnishes the final 2-oxo-2H-chromene-3-carboxamide. rsc.org

Table 2: Knoevenagel Condensation for the Synthesis of 2-Oxo-2H-chromene-3-carboxamide Analogs
Salicylaldehyde DerivativeActive Methylene CompoundCatalystSolventProductYield (%)Reference
SalicylaldehydeN-substituted cyanoacetamidesAqueous Na₂CO₃ or NaHCO₃Water2-Imino-2H-chromene-3-carboxamidesExcellent rsc.org
SalicylaldehydeTriethyl phosphonoacetatePiperidineToluene3-Phosphono-coumarinGood researchgate.net
Substituted SalicylaldehydesDimethyl malonateWaste curd waterWaterCoumarin-3-carboxylic acidsGood to outstanding eurjchem.com

Carboxylic Acid Activation and Amidation Reactions

Another prevalent method for the synthesis of this compound involves the amidation of a pre-formed coumarin-3-carboxylic acid or its ester derivative. This approach offers flexibility in introducing various substituents on the amide nitrogen.

A common precursor is ethyl 2-oxo-2H-chromene-3-carboxylate, which can be readily synthesized via the Knoevenagel condensation of salicylaldehyde and diethyl malonate. mdpi.com This ester can then be directly reacted with isopropylamine (B41738), often under reflux in a suitable solvent like ethanol (B145695), to yield the desired this compound. mdpi.comacgpubs.org

Alternatively, 2-oxo-2H-chromene-3-carboxylic acid can be used as the starting material. The carboxylic acid is first activated to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org This activated intermediate is then reacted with isopropylamine, usually in the presence of a base to neutralize the HCl byproduct, to afford the final amide product. A variety of coupling agents can also be employed for this transformation. researchgate.net

Table 3: Synthesis of N-substituted-2-oxo-2H-chromene-3-carboxamides via Amidation
Starting MaterialAmineReagents/ConditionsProductYield (%)Reference
Ethyl 2-oxo-2H-chromene-3-carboxylate2-(4-Methoxyphenyl)ethan-1-amineEthanol, refluxN-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide94% mdpi.com
4-Oxo-4H-chromene-3-carboxylic acidVarious aminesSOCl₂, then amine and Et₃NN-substituted-4-oxo-4H-chromene-3-carboxamidesGood semanticscholar.org
Ethyl 2-oxo-2H-chromene-3-carboxylateHydrazine hydrateEthanol, refluxSalicylaldehyde azine and malono-hydrazide- nih.govnih.gov

Green Chemistry Approaches in Chromene-3-Carboxamide Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of chromene-3-carboxamides to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Catalyst-Free Methodologies

Efforts to simplify synthetic protocols and reduce reliance on catalysts have led to the development of catalyst-free methods for the Knoevenagel condensation. rsc.org Some of these reactions can be carried out in a mixture of water and ethanol at room temperature, offering a greener alternative to traditional methods that require basic catalysts and organic solvents. bas.bg The inherent reactivity of the starting materials under these conditions is sufficient to drive the reaction forward, leading to high yields of the desired products. This approach is particularly attractive as it simplifies the work-up procedure and minimizes the generation of chemical waste. bas.bg

Aqueous Medium Reactions

The use of water as a solvent is a cornerstone of green chemistry. researchgate.net Several methods have been reported for the synthesis of 2-oxo-2H-chromene-3-carboxamide analogs in aqueous media. One such approach involves the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides in an aqueous solution of sodium carbonate or sodium hydrogen carbonate at room temperature. rsc.org This method provides excellent yields and high atom economy. rsc.org

Another innovative green approach utilizes waste curd water as a catalytic solvent for the synthesis of coumarin-3-carboxylic acids from 2-hydroxybenzaldehydes and dimethyl malonate under ultrasonic irradiation. eurjchem.comeurjchem.com The resulting carboxylic acids can then be converted to the desired this compound via the amidation methods described previously. These aqueous-based methods not only reduce the environmental impact but also often lead to simpler reaction setups and product isolation procedures.

Multi-Component Reactions (MCRs) for Chromene-3-Carboxamide Scaffolds

One prominent three-component strategy involves the reaction of a salicylaldehyde, a primary amine (such as isopropylamine), and a C-H acid like diethyl malonate. nih.gov This reaction is typically facilitated by a catalyst to promote the condensation and cyclization steps. For instance, a dual catalyst system of piperidine and iodine in a green solvent like ethanol has been effectively employed. nih.gov The proposed mechanism involves the initial formation of a Schiff base from salicylaldehyde and the amine, followed by a Knoevenagel condensation with diethyl malonate, and subsequent intramolecular cyclization to afford the desired coumarin-3-carboxamide.

Another notable MCR approach for a related scaffold, indolyl-4H-chromene-3-carboxamides, utilizes salicylaldehydes, substituted acetoacetanilides, and indoles in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. rsc.org This one-pot reaction proceeds through a Knoevenagel condensation followed by a nucleophilic substitution, highlighting the versatility of MCRs in generating diverse chromene derivatives. rsc.org While this specific example does not directly yield this compound, the underlying principles of activating salicylaldehydes and employing a suitable active methylene compound in the presence of an amine demonstrate a viable pathway.

The choice of catalyst and reaction conditions can significantly influence the efficiency and outcome of these MCRs. Catalysts such as piperidine, DABCO, and even nano-catalysts have been explored to facilitate these transformations under mild conditions. rsc.orgresearchgate.net The key advantage of these MCRs is the ability to introduce diversity at multiple positions of the chromene-3-carboxamide scaffold by simply varying the starting components, including the salicylaldehyde and the amine.

Table 1: Examples of Multi-Component Reactions for Chromene-3-Carboxamide Synthesis
Starting MaterialsCatalyst/SolventProduct TypeKey Features
Salicylaldehyde, Primary/Secondary Amine, Diethyl MalonatePiperidine-Iodine/EthanolCoumarin-3-carboxamidesMetal-free, low catalyst loading, clean reaction. nih.gov
Salicylaldehydes, Substituted Acetoacetanilides, IndolesDABCO/MethanolIndolyl-4H-chromene-3-carboxamidesShort reaction time, simple operational procedure, high yield. rsc.org
Salicylaldehydes, 2-Cyanothioacetamide, Chloroacetone/Hydrazonoyl ChloridesPiperidine/EthanolChromene-thiazole HybridsEfficient synthesis of hybrid molecules. researchgate.net

Derivatization Strategies and Structural Modifications of the Carboxamide Moiety and Chromene Core

Beyond the de novo synthesis through MCRs, derivatization of pre-existing chromene structures provides a versatile avenue for accessing a wide range of analogs, including this compound. A common and straightforward approach involves the amidation of a coumarin-3-carboxylic acid or its ester derivative with the desired amine.

A widely used precursor for this purpose is ethyl 2-oxo-2H-chromene-3-carboxylate. mdpi.com This compound can be synthesized through the Knoevenagel condensation of salicylaldehyde and diethyl malonate, often catalyzed by a base like piperidine. nih.gov The resulting ester can then be reacted with isopropylamine in a suitable solvent, such as refluxing ethanol, to yield this compound. mdpi.com This method offers a reliable and high-yielding route to N-alkyl and N-aryl coumarin-3-carboxamides.

Further structural modifications can be envisioned on both the carboxamide moiety and the chromene core to explore structure-activity relationships. For the carboxamide portion, while the N-isopropyl group is specified, derivatization could hypothetically involve further substitution on the isopropyl group, although such modifications are not commonly reported in the literature for this specific compound. More broadly, the amide nitrogen can be part of a larger heterocyclic system, as seen in the synthesis of piperazine- and pyrrolidine-containing chromone (B188151) carboxamides. nih.govsemanticscholar.org

Modifications of the chromene core are also a key strategy for generating analogs. Substituents can be introduced onto the benzene (B151609) ring of the coumarin scaffold. This is typically achieved by starting with a appropriately substituted salicylaldehyde in the initial synthesis. For example, using a 7-hydroxy- or a 6-bromo-salicylaldehyde would lead to the corresponding substitution on the final chromene-3-carboxamide product. rsc.org Such modifications can significantly impact the electronic and lipophilic properties of the molecule.

Another avenue for derivatization involves reactions at other positions of the chromene ring system. For instance, the C4 position of some 4H-chromene derivatives can undergo further reactions. rsc.org While the 2-oxo-2H-chromene system of the target compound is an α,β-unsaturated lactone, which influences its reactivity, the potential for further functionalization of the core remains an area of synthetic exploration.

Table 2: Derivatization Approaches for Chromene-3-Carboxamide Analogs
PrecursorReagentModification TypeResulting Structure
Ethyl 2-oxo-2H-chromene-3-carboxylateIsopropylamineAmidation of the esterThis compound. mdpi.com
2-Oxo-2H-chromene-3-carboxylic acidPiperazine derivativesAmide bond formationPiperazine-substituted coumarin-3-carboxamides. nih.gov
Substituted SalicylaldehydeDiethyl malonate, IsopropylamineModification of the chromene coreSubstituted N-isopropyl-2-oxo-2H-chromene-3-carboxamides. rsc.org
7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acidAllyl bromideEsterification of the carboxylic acidAllyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. nih.gov

Chemical Reactivity and Transformation Studies of 2 Oxo 2h Chromene 3 Carboxamide Derivatives

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The 2-oxo-2H-chromene-3-carboxamide framework serves as a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed by targeting the reactive sites within the coumarin (B35378) ring, leading to the formation of new ring structures.

One notable transformation involves the cyclization of coumarin-3-carboxamide derivatives to form pyranocoumarins. For instance, the reaction of a suitably substituted coumarin-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in benzene (B151609) can induce cyclization, yielding a pyranocoumarin-3-carboxamide. nih.gov While this specific reaction has been demonstrated on an N-phenyl derivative, the underlying chemistry suggests its potential applicability to N-alkyl derivatives such as the N-isopropyl variant. nih.gov

Furthermore, the 2-imino analogues of 2-oxo-2H-chromene-3-carboxamides have been shown to be versatile intermediates in the synthesis of condensed chromene derivatives. The presence of the imino and amide groups activates the C-4 position of the pyran ring, making it susceptible to reactions with various reagents to form fused systems. researchgate.net Although this involves a modification of the core scaffold, it highlights the potential for diverse annulation strategies.

The following table summarizes representative cyclization reactions involving the 2-oxo-2H-chromene-3-carboxamide scaffold:

Starting MaterialReagent(s)ProductReference
Substituted N-phenyl coumarin-3-carboxamideDDQ, BenzenePyranocoumarin-3-carboxamide nih.gov
2-Imino-2H-chromene-3-carbo(thio)amidesVarious reagentsCondensed chromene derivatives researchgate.net

Functional Group Interconversions and Modifications within the Scaffold

The 2-oxo-2H-chromene-3-carboxamide scaffold allows for a range of functional group interconversions and modifications, enabling the fine-tuning of its chemical properties. These transformations can occur at the coumarin nucleus or at the carboxamide side chain.

A common modification is the amidation of the corresponding coumarin-3-carboxylic acid or its esters. For example, coumarin-3-carboxylic acids can be reacted with various amines in the presence of coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and triethylamine (B128534) (Et3N) to afford the desired N-substituted coumarin-3-carboxamides. nih.gov This method is broadly applicable and can be used to synthesize a wide array of derivatives, including N-isopropyl-2-oxo-2H-chromene-3-carboxamide.

Another key reaction is the transformation of the carboxamide group itself. For instance, the amide can be hydrolyzed back to the carboxylic acid under appropriate conditions. ekb.eg Additionally, the carbonyl group of the lactone in the coumarin ring can be targeted. While not a direct modification of the this compound, related studies on coumarins have shown that this group can undergo various reactions, suggesting a potential avenue for further functionalization.

The table below outlines key functional group interconversions related to the 2-oxo-2H-chromene-3-carboxamide scaffold:

Starting MaterialReagent(s)ProductReference
Coumarin-3-carboxylic acidIsopropylamine (B41738), HATU, Et3NThis compound nih.gov
Ethyl 2-oxo-2H-chromene-3-carboxylatePrimary aminesN-substituted 2-oxo-2H-chromene-3-carboxamides acgpubs.org
N-substituted coumarin-3-carboxamideAcid/BaseCoumarin-3-carboxylic acid ekb.eg

Structural Elucidation and Advanced Characterization Techniques in Research

Spectroscopic Methodologies for Structure Confirmation

Spectroscopic techniques are fundamental to the characterization of N-isopropyl-2-oxo-2H-chromene-3-carboxamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms can be established. While specific spectral data for this compound is not widely published, the expected signals can be inferred from the analysis of closely related compounds such as N-aryl and other N-alkyl-2-oxo-2H-chromene-3-carboxamides, as well as the precursor, ethyl 2-oxo-2H-chromene-3-carboxylate. mdpi.comrsc.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the chromene ring, the vinylic proton at the C4 position, and the protons of the N-isopropyl group. The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), with their multiplicities depending on the substitution pattern of the benzene (B151609) ring. The C4 proton is characteristically a singlet and highly deshielded, appearing even further downfield (around 8.5-9.0 ppm) due to the influence of the adjacent carbonyl group and the ring oxygen. rsc.org The N-isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the lactone and the amide are the most deshielded, appearing at the lower end of the spectrum (around 160-170 ppm). rsc.orgresearchgate.net The aromatic and vinylic carbons of the chromene ring resonate in the range of approximately 110-155 ppm. rsc.org The carbons of the N-isopropyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Chromene Aromatic CHs~7.30 - 7.80 (m)~116 - 135
C4-H~8.85 (s)~148
Amide N-HVariable-
Isopropyl CHMultiplet~42
Isopropyl CH₃Doublet~22
C=O (Amide)-~160
C=O (Lactone)-~161
Chromene Quaternary Carbons-~118, 155

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl groups of the lactone and the amide. The lactone C=O stretching vibration typically appears at a higher frequency (around 1700-1750 cm⁻¹) compared to the amide C=O stretching vibration (around 1640-1680 cm⁻¹). derpharmachemica.comnih.gov Other significant peaks would include the N-H stretching of the secondary amide (around 3200-3400 cm⁻¹) and C-H stretching vibrations of the aromatic and alkyl groups.

Table 2: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Absorption Frequency (ν, cm⁻¹)
N-H Stretch (Amide)~3300
C-H Stretch (Aromatic)~3100 - 3000
C-H Stretch (Aliphatic)~2980 - 2850
C=O Stretch (Lactone)~1730
C=O Stretch (Amide I)~1660
C=C Stretch (Aromatic)~1610, 1580
N-H Bend (Amide II)~1540

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular formula (C₁₃H₁₃NO₃). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound
ParameterPredicted Value
Molecular FormulaC₁₃H₁₃NO₃
Molecular Weight231.25 g/mol
[M+H]⁺ (m/z)232.0917

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While the crystal structure of this compound has not been specifically reported, analysis of related coumarin-3-carboxamide derivatives reveals common structural features. researchgate.netnih.gov

The coumarin (B35378) ring system is generally found to be nearly planar. nih.gov The solid-state conformation is often stabilized by intermolecular hydrogen bonds. In the case of N-substituted 2-oxo-2H-chromene-3-carboxamides, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the lactone or the amide can act as an acceptor, leading to the formation of chains or more complex networks in the crystal lattice. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of N Isopropyl 2 Oxo 2h Chromene 3 Carboxamide

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic nature of a molecule. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are crucial for predicting chemical behavior and interaction mechanisms.

For coumarin (B35378) derivatives, DFT calculations are routinely employed to determine key electronic parameters. A central aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

ParameterDescriptionRelevance
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicts reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicts reactivity towards nucleophiles.
HOMO-LUMO Gap (Egap) The energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Global Hardness (η) Resistance to change in electron distribution.A harder molecule is less reactive.
Global Softness (S) The reciprocal of hardness.A softer molecule is more reactive.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface.Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions.

This table describes key electronic properties and reactivity descriptors typically derived from quantum chemical calculations for coumarin derivatives.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential for exploring the potential of compounds as therapeutic agents. These methods can predict how a ligand like N-isopropyl-2-oxo-2H-chromene-3-carboxamide might bind to a biological target, what structural features are important for this binding, and how stable the resulting complex is.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is widely applied to the coumarin-3-carboxamide scaffold to explore potential biological activities.

Research on novel coumarin-3-carboxamide derivatives has utilized molecular docking to investigate their interactions with enzymes like casein kinase 2 (CK2), a target in cancer therapy. These studies revealed that the phenyl carboxamide portion of the molecules plays a significant role in binding to the enzyme's active site. In another study, coumarin-3-carboxamides were designed and docked into a homology model of eukaryotic elongation factor-2 kinase (eEF-2K), another cancer target, to predict their binding energies and guide the synthesis of potent inhibitors. Furthermore, a broad range of coumarin hybrids have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. These docking studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rational basis for structure-activity relationships.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding to a specific biological target. A pharmacophore model can then be used as a 3D query to screen large databases for new, structurally diverse compounds with the potential for similar biological activity. For coumarin derivatives, this approach is valuable for drug discovery. Theoretical examinations of molecules structurally similar to this compound, such as 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide, have been performed using pharmacophore model-based virtual screening to identify potential inhibitors for targets related to Alzheimer's disease.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For coumarin derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activities. For instance, field-based 3D-QSAR studies on molecules analogous to this compound have been used to guide the design of inhibitors for Alzheimer's disease targets. These models provide visual representations of where steric bulk or electrostatic charge modifications on the molecule would likely enhance or diminish its activity.

In Silico Prediction of Molecular Properties for Research Design (excluding ADMET profiles)

Beyond predicting biological activity, computational methods are used to calculate various physicochemical properties of a molecule that are essential for research and development. These in silico predictions help researchers understand a compound's characteristics, such as its solubility, lipophilicity, and other molecular descriptors, before synthesis. This information is crucial for designing experimental protocols and interpreting results.

For the parent compound, 2-oxo-2H-chromene-3-carboxamide, several key molecular properties have been computed and are available in public databases like PubChem. These properties provide a baseline for understanding the characteristics of its N-substituted derivatives.

PropertyValue (for 2-oxo-2H-chromene-3-carboxamide)Reference
Molecular Weight 189.17 g/mol
Molecular Formula C10H7NO3
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 189.042593085 Da
Topological Polar Surface Area (TPSA) 69.4 Ų
Heavy Atom Count 14
Complexity 308

This table presents computationally predicted molecular properties for the parent compound 2-oxo-2H-chromene-3-carboxamide, which serve as a reference for its derivatives.

Exploration of Biological Activities and Mechanisms of 2 Oxo 2h Chromene 3 Carboxamide Derivatives Mechanism Focused

Enzyme Inhibition Studies

The core structure of 2-oxo-2H-chromene-3-carboxamide serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. The following sections delineate the inhibitory activities of its derivatives against several key enzymes.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Isoforms)

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. mdpi.com Certain derivatives of 2-oxo-2H-chromene-3-carboxamide have been identified as effective MAO inhibitors. Specifically, 3-carboxamido-7-substituted coumarins have demonstrated promising potential for selective inhibition of the MAO-B isoform. mdpi.com

Research has shown that substitutions on the phenyl group of the carboxamide moiety can enhance the inhibitory activity. mdpi.com For instance, the presence of electron-withdrawing groups, such as fluorine, has been found to improve potency. mdpi.com One of the most notable compounds in this class is N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, which exhibits exceptional selectivity for human MAO-B (hMAO-B) with an incredibly low IC50 value of 0.0014 µM. mdpi.com

CompoundTargetIC50 (µM)Selectivity
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamidehMAO-B0.0014High

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are pivotal in the management of Alzheimer's disease. Theoretical studies involving field-based 3D-QSAR, pharmacophore modeling, molecular docking, and other computational methods have examined 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide and its derivatives, such as N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, for their potential to target AChE. mdpi.com These computational analyses have shown promising results for their inhibitory activity. mdpi.com

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. nih.gov The tumor-associated isoforms, CA IX and XII, are recognized as important targets in cancer therapy. nih.gov Research has focused on designing 2H-chromene derivatives as selective inhibitors of these isoforms. nih.gov A series of 2H-chromene and 7H-furo-chromene derivatives with varied substitution patterns have been synthesized and evaluated for their inhibitory potency against hCA I, II, IX, and XII. nih.gov These studies aim to develop selective inhibitors that can target tumor-associated CAs while sparing the off-target cytosolic isoforms. nih.govmdpi.com

Glycosidase (α-glucosidase) and Amylase (α-amylase) Inhibition

In the context of diabetes management, the inhibition of α-amylase and α-glucosidase is a key therapeutic strategy. A new series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were designed and evaluated for their anti-diabetic activity. nih.gov All the designed derivatives exhibited significant inhibitory activity against α-amylase, with percentage values higher than 93% at a concentration of 100 μg/mL. nih.gov

Among these, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9 was the most active inhibitor of the α-amylase enzyme, with an IC50 value of 1.08 ± 0.02 μM. nih.govrsc.org In comparison, the standard drug Acarbose has an IC50 of 0.43 ± 0.01 μM. nih.govrsc.org The 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) also showed strong inhibition with an IC50 of 1.76 ± 0.01 μM. nih.govrsc.org For α-glucosidase, derivative 2 demonstrated potent inhibition with an IC50 of 0.548 ± 0.02 μg/mL, which is more potent than Acarbose (IC50 = 0.604 ± 0.02 μg/mL). rsc.org Derivative 9 showed lower activity against α-glucosidase with an IC50 of 2.44 ± 0.09 μg/mL. rsc.org

CompoundEnzymeIC50Reference CompoundReference IC50
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9)α-amylase1.08 ± 0.02 μMAcarbose0.43 ± 0.01 μM
3-cyano-2-imino-2H-chromene-6-sulfonamide (2)α-amylase1.76 ± 0.01 μMAcarbose0.43 ± 0.01 μM
3-cyano-2-imino-2H-chromene-6-sulfonamide (2)α-glucosidase0.548 ± 0.02 μg/mLAcarbose0.604 ± 0.02 μg/mL
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9)α-glucosidase2.44 ± 0.09 μg/mLAcarbose0.604 ± 0.02 μg/mL

HIV-1 Integrase (IN) Inhibition

HIV-1 integrase is a crucial enzyme for viral replication, making it an attractive target for antiretroviral therapy. A series of eighteen 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were synthesized and evaluated for their ability to inhibit HIV-1 integrase. eurekaselect.com Six of these compounds (13h, 13i, 13l, 13p to 13r) demonstrated significant inhibition of the 3'-strand transfer step, with IC50 values below 1.7 μM. eurekaselect.combenthamdirect.comresearchgate.net The study highlighted that the chromene-3-carboxamide motif is essential for this enzymatic activity. eurekaselect.combenthamdirect.comresearchgate.net However, these compounds did not show anti-HIV-1 or HIV-2 activity below their cytotoxic concentrations, indicating a need for further structural modifications. eurekaselect.combenthamdirect.comresearchgate.net

Compound SeriesTargetActivityPotency
2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues (13h, 13i, 13l, 13p-r)HIV-1 Integrase (3'-strand transfer)InhibitionIC50 < 1.7 µM

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating glucose metabolism and insulin (B600854) sensitivity. The antidiabetic potential of 6-sulfonamide-2H-chromene derivatives was further investigated through an in vitro PPAR-γ transactivation assay. nih.gov The 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) and the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9 showed notable potency with IC50 values of 3.152 ± 0.03 μg/mL and 3.706 ± 0.32 μg/mL, respectively. nih.gov These values indicate that the compounds are approximately 1.55 and 1.32 times more potent than the positive control, Pioglitazone (IC50 = 4.884 ± 0.29 μg/mL). nih.gov

CompoundTargetIC50 (μg/mL)Reference CompoundReference IC50 (μg/mL)
3-cyano-2-imino-2H-chromene-6-sulfonamide (2)PPAR-γ3.152 ± 0.03Pioglitazone4.884 ± 0.29
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9)PPAR-γ3.706 ± 0.32Pioglitazone4.884 ± 0.29

Aromatase Activity Inhibition

Based on available scientific literature, there is currently no specific information regarding the aromatase activity inhibition of N-isopropyl-2-oxo-2H-chromene-3-carboxamide or its closely related derivatives. This area appears to be a subject that has not been extensively investigated for this particular class of compounds.

Antimicrobial Activity Investigations

The antimicrobial potential of 2-oxo-2H-chromene-3-carboxamide derivatives has been evaluated against a variety of microbial pathogens. Research indicates that the activity of these compounds is highly specific, showing significant potency against certain pathogens while being largely inactive against others.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

Investigations into the broad-spectrum antibacterial activity of 2-oxo-2H-chromene-3-carboxamide derivatives have generally concluded that these compounds exhibit little to no significant activity against a wide range of common Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.govscholarsportal.info Studies screening these derivatives against various bacterial species of clinical relevance consistently report a lack of potent inhibitory effects. nih.govnih.gov

However, some derivatives have demonstrated moderate activity in specific assays. The antibacterial action of the broader coumarin (B35378) class has been linked to mechanisms such as the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net While not definitively proven for this specific carboxamide subclass, it represents a potential mechanism of action.

DerivativeBacterial StrainMIC (μg/mL)
N-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamideS. aureus ATCC 29213312.5
N-(4,6-dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-3-carboxamideS. epidermidis ATCC 12228312.5
N-(1H-benzimidazol-2-yl)-2-oxo-2H-chromene-3-carboxamideS. epidermidis ATCC 12228312.5

Data sourced from a study on various coumarin-3-carboxamide derivatives. lew.ro

Antifungal Mechanisms

Similar to the findings for antibacterial activity, studies on 2-oxo-2H-chromene-3-carboxamide derivatives have reported a general lack of potent activity against various strains of pathogenic fungi. nih.govresearchgate.netnih.govscholarsportal.info

Despite the limited efficacy of the specific 2-oxo-2H-chromene-3-carboxamide scaffold, other coumarin derivatives have shown antifungal potential. The proposed mechanisms for the antifungal action of the broader coumarin class include interference with the synthesis of ergosterol, a vital component of the fungal cell membrane, and compromising the integrity of the plasma membrane itself. nih.gov One study identified a 2-oxo-2H-chromene-3-carboxamide derivative with moderate activity against Candida tropicalis. lew.ro

DerivativeFungal StrainMIC (μg/mL)
2-oxo-N-(2-oxo-4-phenyl-2H-chromen-7-yl)-2H-chromene-3-carboxamideC. tropicalis ATCC 750156.2

Data sourced from a study on various coumarin-3-carboxamide derivatives. lew.ro

Specific Studies against Helicobacter pylori

In stark contrast to their limited broad-spectrum antimicrobial activity, certain 2-oxo-2H-chromene-3-carboxamide derivatives have demonstrated potent and selective inhibitory effects against Helicobacter pylori. nih.gov This activity is a significant finding, as these compounds are effective even against metronidazole-resistant strains of the bacterium. nih.govnih.gov The minimum inhibitory concentration (MIC) values for these active derivatives fall within a remarkably potent range, from 0.0039 to 16 µg/mL. nih.gov

Structure-activity relationship studies have revealed that the presence of a 4-acyl-phenyl group attached to the carboxamide function is a crucial feature for potent anti-H. pylori activity. nih.govscholarsportal.info While the precise molecular mechanism behind this specific and potent inhibition of H. pylori growth has not been fully elucidated, the selectivity suggests a targeted mode of action.

Derivative ClassH. pylori Strain(s)MIC Range (µg/mL)
Derivatives with a 4-acyl-phenyl groupMetronidazole-resistant strains0.25 - 1
Various 2-oxo-2H-chromene-3-carboxamide derivativesMultiple strains including metronidazole-resistant0.0039 - 16

Data compiled from studies on selective anti-H. pylori agents. nih.govnih.gov

Antiproliferative Activity and Cellular Mechanisms (in vitro, non-clinical)

The antiproliferative properties of 2-oxo-2H-chromene-3-carboxamide derivatives have been investigated in various non-clinical, in vitro settings, revealing cytotoxic effects against several human cancer cell lines.

General Cytotoxicity Studies against Cancer Cell Lines

A number of studies have confirmed the cytotoxic potential of 2-oxo-2H-chromene-3-carboxamide derivatives against a panel of human cancer cell lines. researchgate.netnih.gov For instance, a series of novel 2-imino-2H-chromene-3(N-aryl)carboxamides, where the ketone at the 2-position is replaced by an imine, showed potent activity against several cancer cell lines. nih.gov One of the most active compounds in this series demonstrated IC50 values of 0.9 μM against A-549 (lung cancer) and 8.5 μM against MCF-7 (breast cancer) cells. nih.gov Another study on a thiazole-containing coumarin analog reported an IC50 value of 11.4 μM against Ehrlich Ascites Carcinoma (EAC) cells. researchgate.net

The cellular mechanisms underlying this cytotoxicity can be complex. A detailed investigation of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) revealed that its antiproliferative action involves multiple pathways. nih.gov This derivative was found to stimulate the excessive generation of reactive oxygen species (ROS) and induce the collapse of the mitochondrial membrane potential. nih.gov This was accompanied by cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.gov Furthermore, the study highlighted that the compound triggers endoplasmic reticulum (ER) stress, as evidenced by the activation of the PERK/eIF2α/ATF4 signaling pathway. nih.gov

DerivativeCancer Cell LineIC50 (μM)
2-Imino-2H-chromene-3(N-aryl)carboxamide derivative (VIa)A-549 (Lung)0.9
2-Imino-2H-chromene-3(N-aryl)carboxamide derivative (VIa)MCF-7 (Breast)8.5
2-Imino-2H-chromene-3(N-aryl)carboxamide derivative (VIa)Caco-2 (Colorectal)9.9
2-Imino-2H-chromene-3(N-aryl)carboxamide derivative (VIa)PC-3 (Prostate)35.0
Coumarin-thiazole derivative (13f)EAC (Murine Ascitic Carcinoma)11.4
Coumarin-thiazole derivative (13f)DLA (Dalton's Lymphoma Ascites)15.3

Data compiled from studies on the cytotoxic effects of coumarin derivatives. researchgate.netnih.gov

Cellular Mechanisms of Action (e.g., Apoptosis Induction)

The induction of apoptosis, or programmed cell death, is a key mechanism through which various 2-oxo-2H-chromene-3-carboxamide derivatives exert their anticancer effects. Studies on different derivatives have elucidated several cellular pathways involved in this process.

One of the primary mechanisms involves the activation of caspases, a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. For instance, certain 3-sulfonamide substituted coumarin derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-7 nih.gov. The activation of these executioner caspases leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.

Furthermore, the apoptotic activity of some 2-oxo-2H-chromene-3-carboxamide derivatives is associated with the upregulation of the tumor suppressor protein p53. The p53 protein plays a critical role in cell cycle regulation and apoptosis, and its activation can trigger the apoptotic cascade in response to cellular stress, such as that induced by chemotherapeutic agents.

The table below summarizes the observed cellular mechanisms of apoptosis induction by various 2-oxo-2H-chromene-3-carboxamide derivatives.

Derivative TypeCellular MechanismKey Proteins InvolvedReference
3-Sulfonamide substituted coumarinsCaspase activationCaspase-3, Caspase-7 nih.gov
General 2-oxo-2H-chromene derivativesUpregulation of tumor suppressorp53

It is important to note that these findings are based on derivatives of 2-oxo-2H-chromene-3-carboxamide, and further research is needed to confirm these mechanisms for the N-isopropyl derivative specifically.

Molecular Target Identification (e.g., NF-κB Pathways, Microtubule Depolarization)

The identification of specific molecular targets is crucial for understanding the mechanism of action of therapeutic compounds. While direct evidence for the interaction of this compound with NF-κB pathways or its effect on microtubule depolarization is not available in the current literature, studies on related coumarin derivatives suggest potential targets.

NF-κB Pathways: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer. Some coumarin derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes. This inhibition can occur through various mechanisms, including the prevention of IκBα (inhibitor of kappa B) degradation and the subsequent nuclear translocation of NF-κB subunits.

Microtubule Depolarization: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics, either by stabilizing or destabilizing them, can induce cell cycle arrest and apoptosis. While there is no specific data linking this compound to microtubule depolarization, this remains a potential area of investigation for its anticancer activity.

Further research is required to identify the specific molecular targets of this compound and to determine its effects on the NF-κB pathway and microtubule dynamics.

Other Biological Activities with Mechanistic Focus

Beyond their pro-apoptotic and potential anticancer activities, 2-oxo-2H-chromene-3-carboxamide derivatives have been investigated for other biological effects, including antioxidant and anti-inflammatory actions.

Antioxidant Mechanisms

Several coumarin-3-carboxamide derivatives have demonstrated significant antioxidant properties. nih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. mdpi.com

The mechanism of antioxidant action can involve the donation of a hydrogen atom from a hydroxyl group on the coumarin ring to a free radical, thus neutralizing it. The presence of electron-donating groups on the coumarin scaffold can enhance this radical scavenging activity. nih.gov

Studies on various coumarin-3-carboxylic acid derivatives have shown their ability to protect DNA from oxidative damage induced by hydroxyl radicals (HO•), glutathione (B108866) radicals (GS•), and 2,2′-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH). finechemicals.com.cn The antioxidant efficacy is often influenced by the type and position of substituents on the coumarin ring, with hydroxyl-substituted derivatives showing particularly strong activity. finechemicals.com.cn

The table below presents the antioxidant activities of different types of coumarin derivatives.

Derivative TypeAntioxidant MechanismMethod of EvaluationReference
Coumarin-3-aminoamidesFree radical scavengingIn vitro lipoxygenase inhibition nih.gov
Hydroxyl-substituted coumarin-3-carboxylic acidsDNA protection against oxidative damageInhibition of HO•, GS•, and AAPH induced oxidation finechemicals.com.cn
N-substituted 2-(2-oxo-2H-chromen-4-yloxy)acetamidesRadical scavengingDPPH, hydrogen peroxide, and nitric oxide radical methods mdpi.com

Anti-inflammatory Pathways

The anti-inflammatory properties of 2-oxo-2H-chromene-3-carboxamide derivatives have been a subject of considerable research. nih.govresearchgate.netmdpi.com These compounds can modulate various inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

One of the key mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in inflammation. By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Furthermore, some coumarin derivatives have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). The inhibition of these cytokines can significantly attenuate the inflammatory response. The anti-inflammatory effects of some derivatives are also linked to their ability to inhibit lipoxygenase, another enzyme involved in the production of inflammatory mediators. nih.gov

The table below summarizes the anti-inflammatory mechanisms of various coumarin-3-carboxamide derivatives.

Derivative TypeAnti-inflammatory PathwayKey Targets/MediatorsReference
Coumarin-3-aminoamidesInhibition of inflammatory enzymesLipoxygenase nih.gov
Pyranocoumarins and coumarin-sulfonamidesInhibition of proteinase activity, COX inhibitionProteinases, COX-2 mdpi.com
General coumarin derivativesReduction of pro-inflammatory cytokinesTNF-α, IL-6

Structure Activity Relationship Sar Studies of N Isopropyl 2 Oxo 2h Chromene 3 Carboxamide and Its Analogs

Impact of N-Substituents on Biological Potency and Selectivity

The substituent attached to the amide nitrogen (the N-substituent) plays a pivotal role in defining the pharmacological profile of 2-oxo-2H-chromene-3-carboxamide derivatives. Modifications at this position directly influence how the molecule fits into and interacts with the binding pocket of a target protein.

Research into inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases, has demonstrated the profound impact of the N-substituent. A series of 3-carboxamido coumarins revealed that specific N-phenyl substitutions are critical for high potency and selectivity. mdpi.com For instance, the introduction of an N-(4-(methylsulfonyl)phenyl) group resulted in a compound with exceptional selectivity for human MAO-B and a remarkably low IC₅₀ value of 0.0014 µM. mdpi.com This highlights the benefit of an electron-withdrawing group at the para-position of the N-phenyl ring, which likely engages in specific interactions within the enzyme's active site. mdpi.com Similarly, improved potency was observed with other electron-withdrawing groups like fluorine. mdpi.com

In the context of anticancer activity, the nature of the N-substituent also dictates cytotoxicity. Studies on pyranocoumarin-3-carboxamide derivatives showed that substituting the N-phenyl ring with fluorine atoms, as seen in 4-fluoro and 2,5-difluoro benzamide (B126) derivatives, led to the most potent compounds against HeLa and HepG2 cancer cell lines. nih.govmdpi.com Conversely, electron-donating groups like methyl or methoxy (B1213986) on the N-phenyl ring resulted in weaker activity. mdpi.com This suggests that the electronic properties and size of the N-substituent are key determinants for anticancer efficacy. mdpi.com

Table 1: Effect of N-Substituents on Biological Activity of 2-Oxo-2H-chromene-3-carboxamide Analogs
Compound/Analog DescriptionN-SubstituentTargetActivity (IC₅₀)Reference
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide4-(methylsulfonyl)phenylHuman MAO-B0.0014 µM mdpi.com
N-(4-fluorophenyl)pyranocoumarin-3-carboxamide4-fluorophenylHeLa Cells0.75 µM nih.gov
N-(2,5-difluorophenyl)pyranocoumarin-3-carboxamide2,5-difluorophenylHeLa Cells0.39 µM nih.gov
N-(4-chlorophenyl)pyranocoumarin-3-carboxamide4-chlorophenylHeLa CellsLess Active mdpi.com
N-(4-methylphenyl)pyranocoumarin-3-carboxamide4-methylphenylHeLa CellsWeak Activity mdpi.com

Influence of Chromene Ring Substitutions on Activity Profiles

Modifications to the core 2-oxo-2H-chromene (coumarin) ring system are another critical avenue for optimizing biological activity. Substituents at various positions can alter the molecule's electronic properties, solubility, and steric profile, thereby affecting its interaction with target proteins.

The position of substitution is a key determinant of activity and selectivity. For MAO inhibitors, it has been shown that the nature and position of the substituent on the coumarin (B35378) scaffold affect specificity. scienceopen.com For example, a phenyl group at the C-3 position tends to enhance MAO-B inhibition, whereas a phenyl group at the C-4 position favors MAO-A inhibition. scienceopen.com Furthermore, substitutions at the C-7 position are known to influence selectivity. scienceopen.com

In the development of inhibitors for tumor-associated carbonic anhydrase (CA) isoforms IX and XII, the chromene scaffold itself is recognized as a selective ligand. nih.gov SAR studies on 2H-chromene and 7H-furo-chromene derivatives revealed that while the core scaffold confers selectivity against off-target CAs I and II, the potency is heavily influenced by the substitution pattern. nih.gov For instance, introducing a fluorine atom to the aromatic ring of 7H-furo-chromene derivatives was found to improve activity and selectivity towards the target hCA IX and XII isozymes. nih.gov DFT calculations have also been employed to understand how electron-donating or electron-withdrawing groups on the chromene moiety can modulate non-covalent interactions with proteins. researchgate.net

Table 2: Influence of Chromene Ring Substitutions on Biological Activity
Core ScaffoldSubstitutionTargetEffect on ActivityReference
3-PhenylcoumarinPhenyl at C-3MAO-BEnhanced inhibitory activity scienceopen.com
4-PhenylcoumarinPhenyl at C-4MAO-AFavored inhibitory activity scienceopen.com
7H-furo-chromeneFluorine on aromatic ringhCA IX & XIIImproved activity and selectivity nih.gov
2-oxo-2H-chromeneAmide at C-3β-lactoglobulin (BLG)Creates electron-deficient system, modulating protein interactions researchgate.net
2-oxo-2H-chromeneMethoxy at C-8β-lactoglobulin (BLG)Creates electron-rich system, modulating protein interactions researchgate.net

Pharmacophore Elucidation for Specific Target Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the 2-oxo-2H-chromene-3-carboxamide class, SAR studies provide the foundational data for elucidating these pharmacophores.

For MAO-B inhibition, a clear pharmacophore has emerged from extensive studies. The key features include:

The planar coumarin ring system, which fits into the substrate pocket and engages in hydrophobic and van der Waals interactions. distantreader.org

The C-3 carboxamide linker, which orients the N-substituent and can form hydrogen bonds. distantreader.org

An N-aryl group, often a phenyl ring, which fits into an aromatic cage within the active site. distantreader.org

An electron-withdrawing substituent at the para-position of the N-phenyl ring, which enhances potency. mdpi.com

For anticancer activity against cell lines like HeLa, the pharmacophore appears to require the pyranocoumarin-3-carboxamide core, with a strong preference for N-phenyl rings bearing small, electronegative substituents like fluorine. nih.govmdpi.com In contrast, for inhibitors of carbonic anhydrase IX and XII, the 2H-chromene or 7H-furo-chromene scaffold itself is the key selectivity element, with various substituents modulating the potency of this core pharmacophore. nih.gov Theoretical studies, including 3D-QSAR and pharmacophore model-based virtual screening, have been used to refine these models for targets like acetylcholinesterase. mdpi.com

Ligand-Protein Interaction Analysis through Computational and Experimental Correlations

Integrating computational methods with experimental data provides a detailed, atomic-level understanding of how these ligands bind to their protein targets. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations complement experimental findings from enzyme inhibition assays and spectroscopy. nih.govresearchgate.net

Molecular docking studies have been instrumental in rationalizing the observed SAR for coumarin-based MAO-B inhibitors. Docking simulations place the coumarin ligand into the enzyme's active site, revealing key interactions. For example, simulations show the coumarin core resides in the substrate pocket, stabilized by hydrophobic interactions, while the amide group forms a hydrogen bond with components of the FAD cofactor. distantreader.org The N-phenyl group is positioned within an "aromatic cage," explaining the importance of this moiety. distantreader.org These computational models successfully rationalize why N-phenyl-4-oxo-4H-3-chromone carboxamides are potent inhibitors, while their 2-substituted isomers are inactive. nih.gov

Similarly, for carbonic anhydrase inhibitors, docking experiments have predicted the binding modes of 2H-chromene derivatives within the hCA XII active site. nih.gov These models show the chromene ring oriented towards the catalytic zinc ion, providing a structural basis for their inhibitory mechanism. nih.gov The correlation between docking scores and experimentally determined inhibitory activities is a key validation step in these studies. distantreader.org Experimental techniques like fluorescence spectroscopy can confirm ligand binding and determine binding constants, providing thermodynamic data that complements the structural insights from computational models. researchgate.netmarmara.edu.tr This synergy between computational and experimental approaches is crucial for accelerating the rational design of novel and more effective inhibitors based on the 2-oxo-2H-chromene-3-carboxamide scaffold. nih.gov

Future Perspectives and Research Directions for N Isopropyl 2 Oxo 2h Chromene 3 Carboxamide and Its Analogs

Crafting New Molecular Blueprints: The Design of Novel Chromene-3-Carboxamide Architectures

The future design of chromene-3-carboxamide analogs will focus on expanding the chemical space and introducing greater molecular diversity to enhance potency, selectivity, and drug-like properties. Key strategies will likely include:

Molecular Hybridization: This approach involves combining the chromene-3-carboxamide core with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. For instance, integrating fragments known to interact with specific enzyme domains or receptors can lead to compounds with enhanced target engagement. A notable example is the design of 1,2,3-triazole-chromenone carboxamides, which have shown promise in the context of Alzheimer's disease by targeting cholinesterases. mdpi.com Similarly, the creation of chromene-azo sulfonamide hybrids has yielded promising anticancer candidates. mdpi.com

Multi-component Reactions: One-pot, multi-component reactions offer an efficient pathway to generate libraries of diverse chromene-3-carboxamide derivatives. These reactions, by bringing together three or more reactants in a single step, allow for the rapid assembly of complex molecules from simple starting materials. This strategy has been successfully employed to synthesize indolyl-4H-chromene-3-carboxamides, which have demonstrated antioxidant and antibacterial properties.

Scaffold Hopping and Bioisosteric Replacement: Future designs will likely explore replacing the core chromene ring or the carboxamide linker with bioisosteric equivalents to modulate the physicochemical and pharmacokinetic properties of the resulting compounds. This can lead to the discovery of novel scaffolds with improved metabolic stability, solubility, or cell permeability.

These innovative synthetic approaches will be instrumental in generating a new generation of chromene-3-carboxamide derivatives with fine-tuned biological activities.

The Digital Drawing Board: Integrating Advanced Computational Techniques in Discovery Pipelines

The role of computational chemistry in the discovery and optimization of chromene-3-carboxamide derivatives is set to expand significantly, moving beyond traditional virtual screening and molecular docking to embrace more sophisticated and predictive technologies.

Artificial Intelligence and Machine Learning: AI and machine learning (ML) are poised to revolutionize the design of novel chromene-3-carboxamides. nih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional methods. nih.gov Generative models, a subset of AI, can even propose entirely new molecular structures with desired properties, accelerating the discovery of novel and potent compounds. malariaworld.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies will continue to be a valuable tool for understanding the relationship between the three-dimensional structure of chromene-3-carboxamide analogs and their biological activity. nih.govnih.gov By building predictive models, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. jocpr.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how these molecules interact with their biological targets over time. researchgate.netmdpi.com This technique can reveal crucial information about the stability of ligand-protein complexes, the role of water molecules in binding, and the conformational changes that occur upon ligand binding. Such insights are invaluable for the rational design of more effective inhibitors. nih.gov

The integration of these advanced computational methods will create a more efficient and data-driven drug discovery pipeline, enabling the rapid identification and optimization of promising chromene-3-carboxamide-based therapeutic agents.

Expanding the Battlefield: Broadening the Spectrum of Biological Targets and Mechanisms

While N-isopropyl-2-oxo-2H-chromene-3-carboxamide and its analogs have shown promise against a range of targets, future research will aim to explore an even broader array of biological pathways and disease indications.

Enzyme Inhibition: The chromene-3-carboxamide scaffold has proven to be a versatile platform for designing enzyme inhibitors. Future work will likely target a wider range of enzymes implicated in various diseases.

Kinase Inhibitors: Many chromene derivatives have been investigated as kinase inhibitors, which are crucial targets in cancer therapy. mdpi.com Future research will focus on designing analogs that can selectively target specific kinases in disease-relevant signaling pathways.

Aldo-Keto Reductases: Chromene-3-carboxamide derivatives have been identified as potent inhibitors of AKR1B10, a promising target for cancer therapy. nih.gov

Monoamine Oxidase (MAO) Inhibitors: Analogs have been synthesized and evaluated as inhibitors of human monoamine oxidases (hMAO-A and hMAO-B), which are important targets for the treatment of neurodegenerative diseases. researchgate.net

Neurodegenerative Diseases: The neuroprotective effects of some chromene-3-carboxamide derivatives suggest their potential in treating complex neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.com Future research will focus on elucidating their mechanisms of action and optimizing their ability to cross the blood-brain barrier.

Anticancer Agents: The anticancer potential of this class of compounds is well-documented, with analogs showing activity against various cancer cell lines. mdpi.comenamine.net Future efforts will be directed towards identifying novel molecular targets in cancer cells and developing compounds with improved tumor selectivity.

The exploration of these and other novel biological targets will undoubtedly uncover new therapeutic applications for this versatile chemical scaffold.

Illuminating Biology: Developing this compound as a Research Probe in Chemical Biology

Beyond their therapeutic potential, this compound and its analogs can be developed into powerful chemical probes to investigate complex biological systems. ox.ac.uk

Fluorescent Probes: The inherent fluorescence of the chromene core provides a foundation for the development of fluorescent probes. nih.gov By attaching specific recognition motifs to the this compound scaffold, researchers can create probes that light up specific cellular components or report on the activity of particular enzymes, enabling real-time imaging of biological processes in living cells.

Photoaffinity Labeling Probes: The incorporation of a photoreactive group into the structure of this compound can transform it into a photoaffinity labeling probe. enamine.netnih.gov These probes can be used to covalently label their target proteins upon photoactivation, allowing for the unambiguous identification of binding partners and the mapping of binding sites. This technique is particularly valuable for identifying the molecular targets of compounds discovered through phenotypic screening.

Q & A

Q. Advanced

  • Standardization : Document exact stoichiometry, solvent grades, and drying protocols (e.g., molecular sieves for amines).
  • In situ monitoring : Use TLC or inline IR to track reaction progress.
  • Quality control : Compare melting points and spectral data with literature benchmarks .

How can solvent choice influence the reaction pathway during chromene ring formation?

Advanced
Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization reactions, enhancing ring closure. For example, DMF facilitates Knoevenagel condensations between aldehydes and active methylene groups, critical for chromene synthesis . Solvent-free conditions under ball milling can also improve atom economy and reduce side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.